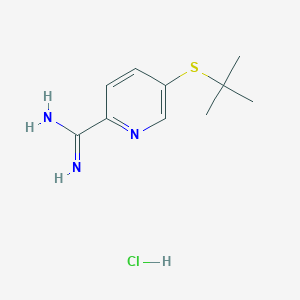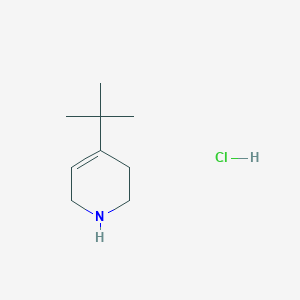
3-(Cyclohexanesulfonyl)azetidine
Overview
Description
3-(Cyclohexanesulfonyl)azetidine is a four-membered heterocyclic compound featuring a sulfonyl group attached to a cyclohexane ring. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexanesulfonyl)azetidine typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general for producing 1-arenesulfonylazetidines.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve [2+2] cycloaddition reactions, metalated azetidines, and C(sp3)–H functionalization . These methods are scalable and suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexanesulfonyl)azetidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted azetidines .
Scientific Research Applications
3-(Cyclohexanesulfonyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclohexanesulfonyl)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets and pathways, facilitating the formation of new bonds and functional groups . The compound’s sulfonyl group also plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are more reactive due to higher ring strain.
Pyrrolidines: Five-membered ring compounds that are less strained and more stable compared to azetidines.
Piperidines: Six-membered ring compounds with even less strain and higher stability.
Uniqueness of 3-(Cyclohexanesulfonyl)azetidine
This compound is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Properties
IUPAC Name |
3-cyclohexylsulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGLQQZWSJTYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)


![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)








![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)

